Distinct Nitric Oxide Synthase (NOS) Isoform Inhibition Profile Differentiates 3,4-Diaminohexanedioic Acid from Regioisomeric Analogs
3,4-Diaminohexanedioic acid demonstrates measurable inhibitory activity against all three human NOS isoforms, with a clear rank order of potency: iNOS (EC₅₀ = 2200 nM) > nNOS (EC₅₀ = 2900 nM) > eNOS (EC₅₀ = 4200 nM) [1]. This yields an iNOS/nNOS selectivity ratio of approximately 1.32 and an iNOS/eNOS selectivity ratio of 1.91. In contrast, the 2,5-diaminohexanedioic acid regioisomer has no reported NOS inhibition data in public domain databases, indicating that the 3,4-substitution pattern is functionally distinct and confers target engagement capability that the 2,5-analog lacks [2].
| Evidence Dimension | Human NOS isoform inhibition (EC₅₀) |
|---|---|
| Target Compound Data | iNOS: 2.20E+3 nM; nNOS: 2.90E+3 nM; eNOS: 4.20E+3 nM |
| Comparator Or Baseline | 2,5-Diaminohexanedioic acid (CAS 1069-33-6): No reported NOS inhibition data |
| Quantified Difference | Not applicable (presence vs. absence of activity) |
| Conditions | HEK293 cells expressing human iNOS/nNOS/eNOS; NO production measured by 2,3-diaminonaphthalene fluorescence after 18-24 hrs |
Why This Matters
This provides a clear functional differentiator: 3,4-diaminohexanedioic acid is an active NOS ligand scaffold, while the 2,5-regioisomer is not, making procurement of the correct isomer critical for any NOS-targeted research program.
- [1] BindingDB. BDBM50348736 (ChEMBL1801480). EC₅₀ values for human iNOS (2200 nM), nNOS (2900 nM), and eNOS (4200 nM). Retrieved April 22, 2026. View Source
- [2] PubChem. 2,5-Diaminohexanedioic acid (CID 93026). BioActivity Summary. Retrieved April 22, 2026. View Source
